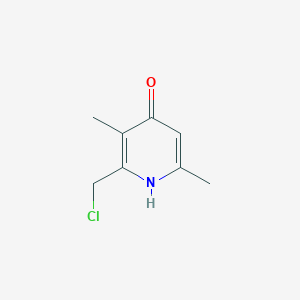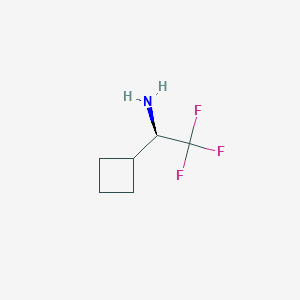
3-Amino-3-(2-anthryl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-anthryl)propanenitrile is an organic compound with the molecular formula C17H14N2 and a molecular weight of 246.31 g/mol It features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propanenitrile group with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-anthryl)propanenitrile typically involves the reaction of 2-anthrylacetonitrile with ammonia or an amine under specific conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-anthryl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro- or nitroso-3-(2-anthryl)propanenitrile.
Reduction: 3-Amino-3-(2-anthryl)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-(2-anthryl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes involving aromatic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-anthryl)propanenitrile depends on its specific application. In biological systems, it may interact with proteins, enzymes, or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(1-anthryl)propanenitrile
- 3-Amino-3-(9-anthryl)propanenitrile
- 3-Amino-3-(2-naphthyl)propanenitrile
Uniqueness
3-Amino-3-(2-anthryl)propanenitrile is unique due to the specific positioning of the anthracene moiety, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-amino-3-anthracen-2-ylpropanenitrile |
InChI |
InChI=1S/C17H14N2/c18-8-7-17(19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17H,7,19H2 |
InChI Key |
AVBSLTXBDISTAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)

![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)






![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)


